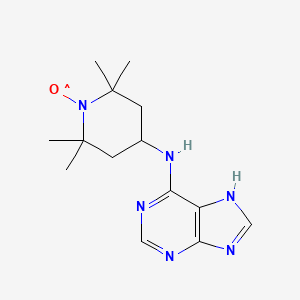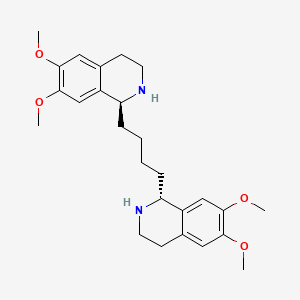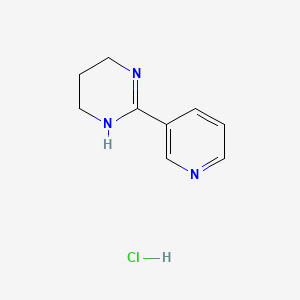
Methyl 12-oxooctadec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-oxooctadec-10-enoate is a compound with the molecular formula C19H34O3 It is a derivative of octadecenoic acid and is characterized by the presence of a keto group at the 12th position and a double bond at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-oxooctadec-10-enoate typically involves the oxidation of 10-octadecenoic acid methyl ester. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at a specific temperature to ensure the selective formation of the keto group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 12-oxooctadec-10-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 12-hydroxy-10-octadecenoic acid methyl ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 12-hydroxy-10-octadecenoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 12-oxooctadec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Methyl 12-oxooctadec-10-enoate involves its interaction with specific molecular targets and pathways. One notable pathway is the activation of transient receptor potential vanilloid 1 (TRPV1), which plays a role in energy metabolism and thermogenesis. The compound can enhance noradrenaline turnover in adipose tissues, leading to increased energy expenditure and potential anti-obesity effects .
Vergleich Mit ähnlichen Verbindungen
- 10-Octadecenoic acid methyl ester
- 9,12-Octadecadienoic acid methyl ester
- 9-Octadecenoic acid methyl ester
Comparison: Methyl 12-oxooctadec-10-enoate is unique due to the presence of both a keto group and a double bond, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 10-Octadecenoic acid methyl ester and 9,12-Octadecadienoic acid methyl ester lack the keto group, resulting in different chemical properties and applications .
Eigenschaften
Molekularformel |
C19H34O3 |
|---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 12-oxooctadec-10-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |
InChI-Schlüssel |
OHJIOGJOUIOUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C=CCCCCCCCCC(=O)OC |
Synonyme |
methyl-12-oxo-trans-10-octadecenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)




